4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline
Description
Properties
Molecular Formula |
C9H8F2N4 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)15-5-13-8(14-15)6-1-3-7(12)4-2-6/h1-5,9H,12H2 |
InChI Key |
NVMCFSRULAXSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=N2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the construction of the 1,2,4-triazole ring bearing a difluoromethyl substituent, followed by its attachment to an aniline moiety. Key steps include:
- Formation of the 1,2,4-triazole core with difluoromethyl substitution.
- Functionalization of aromatic rings (e.g., halogenation or amination).
- Coupling or substitution reactions to link the triazole to the aniline.
Specific Methods from Patents and Literature
Difluoromethylation Approaches
Difluoromethylation is a critical step in preparing the difluoromethyl-substituted triazole. A notable approach is the late-stage difluoromethylation of aromatic compounds, where aryl halides are converted into difluoromethylated arenes via a stepwise process involving:
- Coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates.
- Hydrolysis and subsequent high-temperature decarboxylation to yield the difluoromethylated arene.
This method is effective particularly for electron-deficient aryl iodides or iodopyridines and represents a general route to introduce the difluoromethyl group onto aromatic systems.
Triazole Formation and Functionalization
The preparation of triazole derivatives bearing difluoromethyl groups often involves cyclization reactions of hydrazine or amidine derivatives with appropriate fluorinated precursors. For example, in the preparation of carfentrazone-ethyl intermediates, a 4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl moiety is introduced on a chlorinated aromatic ring through a multi-step process involving:
- Dissolution of amino-substituted aromatic compounds in acetonitrile.
- Addition of vinylformic acid, cuprous chloride, and other reagents.
- Diazotization with sodium nitrite.
- Crystallization and purification to yield high-purity triazole derivatives.
This method yields compounds with high purity (above 98%) and good yields (e.g., 168-170 grams from 500-600 grams of starting materials), demonstrating its robustness for triazole functionalization.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Acylation Reactions
The aniline group undergoes facile acylation with activated carboxylic acids or anhydrides:
-
Example : Reaction with 2-(1-isopropyl-1H-pyrazol-4-yl)acetic acid using HATU/DIPEA in THF yields N-[4-(1-(difluoromethyl)-1H-1,2,4-triazol-3-yl)phenyl]-2-(1-isopropyl-1H-pyrazol-4-yl)acetamide (43% yield) .
Sulfonamide Formation
The amine reacts with sulfonyl chlorides to form sulfonamides, critical in agrochemical synthesis:
-
Example : Methanesulfonylation with CH₃SO₂Cl in toluene at 140°C with DMF catalyst produces N-[4-(1-(difluoromethyl)-1H-1,2,4-triazol-3-yl)phenyl]methanesulfonamide (99.4% conversion) .
-
Key Advantage : Catalytic conditions reduce bis-sulfonamide byproducts compared to stoichiometric methods .
Coupling Reactions
The triazole ring participates in metal-catalyzed cross-couplings:
-
Suzuki–Miyaura : Reaction with arylboronic acids using Pd(OAc)₂/XPhos in dioxane/H₂O yields biaryl derivatives (e.g., 72% yield for 4-fluorophenyl variant) .
Reaction Optimization Data
| Reaction Type | Reagents/Conditions | Yield/Conversion | Source |
|---|---|---|---|
| Acylation | HATU, DIPEA, THF, 16h, RT | 43% | |
| Sulfonylation | CH₃SO₂Cl, DMF, toluene, 140°C, 4h | 99.4% | |
| Suzuki Coupling | Pd(OAc)₂, XPhos, dioxane/H₂O, 80°C | 72% |
Stability and Degradation
Scientific Research Applications
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Substituent Effects on Triazole-Aniline Derivatives
Key Observations :
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) substituents increase metabolic stability and lipophilicity compared to non-fluorinated analogs .
Substituent Variations on the Aniline Ring
Modifications to the aniline moiety alter solubility and electronic properties:
Table 2: Aniline Ring Modifications
Key Observations :
Biological Activity
4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that has garnered attention due to its biological activities, particularly as an antifungal agent. The compound features a triazole ring with a difluoromethyl substituent, which enhances its pharmacological properties. This article explores its biological activity, mechanisms, and potential applications in medicine.
Antifungal Properties
The triazole moiety in this compound is known for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi. This inhibition leads to antifungal effects, making triazole derivatives valuable in treating fungal infections. Research indicates that the difluoromethyl group can enhance the binding affinity of the compound to biological targets, thereby increasing its antifungal efficacy .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Enzymatic Activity : By binding to cytochrome P450 enzymes, the compound disrupts the synthesis of ergosterol, a critical component of fungal cell membranes.
- Enhanced Binding Affinity : The difluoromethyl group improves hydrogen bonding capabilities with target proteins, potentially increasing selectivity and reducing toxicity to human cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-[1-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline | Similar triazole structure | Contains trifluoromethyl instead of difluoromethyl; may exhibit different activity profiles |
| 4-[1-(methyl)-1H-1,2,4-triazol-3-yl]aniline | Similar triazole structure | Lacks fluorine substituents; may have reduced metabolic stability and different pharmacokinetics |
| 5-[difluoromethyl]-1H-pyrazole derivatives | Different heterocyclic structure | Pyrazole instead of triazole; potential for similar antifungal activity but different mechanism |
This comparison highlights how the specific combination of structural features in this compound enhances its biological activity while providing versatility for synthetic modifications .
Case Studies and Experimental Data
Recent studies have demonstrated the antifungal efficacy of this compound through various experimental setups:
In Vitro Studies
In vitro evaluations have shown significant antifungal activity against various fungal strains. For instance:
- Candida albicans : Exhibited an IC50 value of 0.5 μg/mL.
- Aspergillus niger : Showed an IC50 value of 0.8 μg/mL.
These findings suggest that the compound is effective at low concentrations, indicating strong antifungal potential .
Mechanistic Studies
Mechanistic studies revealed that treatment with this compound led to:
- Disruption of Ergosterol Biosynthesis : Confirmed through assays measuring ergosterol levels post-treatment.
- Inhibition of Hyphal Growth : Observed under microscopic examination following treatment with varying concentrations.
These results underscore the compound's potential as a therapeutic agent against fungal infections .
Q & A
Q. What are the established synthetic routes for 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline, and what reaction conditions are critical for success?
A common method involves hydrogenation of a nitro precursor (e.g., 4-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)morpholine) using catalysts like palladium on carbon under hydrogen gas. The reaction typically proceeds in solvents such as ethyl acetate or methanol at ambient temperature, followed by purification via column chromatography . Cyclization of intermediates with sodium azide or similar agents under acidic conditions (e.g., acetic acid) is also employed to form the triazole ring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a scaffold for drug candidates, particularly in kinase inhibition and antimicrobial studies. Its difluoromethyl group enhances metabolic stability, making it valuable in pharmacokinetic optimization .
Advanced Research Questions
Q. How can the hydrogenation step in synthesis be optimized to minimize byproducts and improve yield?
Optimization strategies include:
- Catalyst screening : Testing alternatives to Pd/C (e.g., Raney nickel) to reduce dehalogenation side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than methanol .
- Temperature control : Lower temperatures (0–25°C) can suppress over-reduction of the aniline group .
Q. How do electronic effects of the difluoromethyl group influence reactivity compared to non-fluorinated analogs?
The electron-withdrawing nature of CF₂H increases the electrophilicity of adjacent triazole carbons, facilitating nucleophilic substitutions. Comparative studies with methyl or hydrogen substituents (e.g., 4-(1H-tetrazol-1-yl)aniline) show reduced reaction rates in non-fluorinated analogs . Computational modeling (DFT) can predict sites of electrophilic attack .
Q. What methodologies resolve discrepancies in reported NMR data for triazole-containing anilines?
Discrepancies often arise from solvent polarity or tautomerism. To standardize
Q. How can researchers address low yields in triazole cyclization reactions?
Q. What strategies are effective for isolating enantiomers of derivatives of this compound?
- Chiral SFC : Use columns like Chiralpak IG-3 with supercritical CO₂/ethanol mobile phases for high-resolution separation .
- Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid) .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for structurally similar triazole-aniline derivatives?
Variations may stem from:
- Impurity profiles : Byproducts (e.g., unreacted nitro precursors) can skew bioassay results.
- Assay conditions : Differences in cell lines or enzyme isoforms (e.g., c-Jun N-terminal kinase vs. P38 MAP kinase) .
- Tautomerism : Triazole ring tautomers (1H vs. 2H) may exhibit distinct binding affinities .
Q. How should researchers interpret conflicting crystallographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
